Chlordimeform hydrochloride

Description

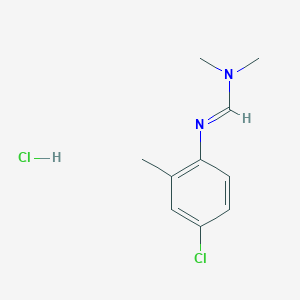

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Metabolic Pathways and Biotransformation Studies of Chlordimeform Hydrochloride

Mammalian Metabolic Fate of Chlordimeform (B52258) Hydrochloride

The metabolism of chlordimeform in mammals is characterized by rapid absorption, extensive biotransformation, and swift excretion. inchem.orginchem.org The primary route of elimination is through the urine, with a significant portion of the administered dose being excreted within the first 24 hours. inchem.org

In Vitro Enzymatic Biotransformation Mechanisms

In vitro studies using liver homogenates from rats and rabbits have provided insights into the enzymatic processes involved in chlordimeform metabolism. inchem.org These studies have shown that liver enzymes are capable of extensively breaking down chlordimeform. inchem.org For example, incubation with rat liver homogenate resulted in the transformation of a significant portion of chlordimeform into 4-chloro-o-toluidine and other unidentified metabolites. inchem.org Rabbit liver homogenates showed a similar, albeit slightly different, metabolic profile. inchem.org

The biotransformation process involves a series of enzymatic reactions, primarily oxidation and hydrolysis. inchem.orgepa.gov Sequential N-demethylation is a key initial step, leading to the formation of more toxic, yet less stable, metabolites. epa.govpic.int This is followed by hydrolysis of the formamidine (B1211174) group. inchem.org

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of chlordimeform results in a number of identifiable primary and secondary metabolites. The major metabolic pathway involves sequential hydrolysis of the terminal groups. inchem.org

Primary Metabolites:

N'-(4-chloro-o-tolyl)-N-methylformamidine (demethylchlordimeform or DCDM): Formed through the N-demethylation of chlordimeform. inchem.orgepa.gov This metabolite is considered to be more acutely toxic than the parent compound. epa.govpic.int

N'-(4-chloro-o-tolyl)formamidine (didemethylchlordimeform or DDCDM): Results from a second N-demethylation step. epa.gov

N-formyl-4-chloro-o-toluidine: A product of the hydrolysis of the formamidine moiety. inchem.orginchem.org

4-chloro-o-toluidine: A principal metabolite formed through further hydrolysis and is common to both plant and animal metabolism. inchem.orginchem.org

Secondary and Other Identified Metabolites:

5-chloroanthranilic acid epa.gov

N-formyl-5-chloroanthranilic acid iarc.frepa.gov

4-chloro-o-acetotoluidide epa.gov

4-chloro-o-tolylurea epa.gov

N-methyl 4-chloro-o-tolylurea epa.gov

N,N-dimethyl 4-chloro-o-tolylurea epa.gov

A proposed metabolic pathway for chlordimeform in rats and mice involves these sequential degradation steps. inchem.org

Role of Cytochrome P450 Systems and Other Metabolic Enzymes

The cytochrome P450 (CYP) enzyme superfamily, primarily located in the liver, plays a crucial role in the Phase I metabolism of xenobiotics like chlordimeform. mdpi.comresearchgate.net These enzymes catalyze a variety of oxidative reactions. mdpi.com The initial N-demethylation steps of chlordimeform are carried out by mixed-function oxidases, a group of enzymes that includes the cytochrome P450 system. epa.gov Studies have indicated that these N-demethylation reactions, while producing more toxic intermediates, are a key part of the metabolic process. epa.govpic.int

Other enzymes are also involved in the further breakdown of chlordimeform metabolites. For instance, the deformylation of N-formyl-4-chloro-o-toluidine to 4-chloro-o-toluidine is likely carried out by a soluble liver formamidase. epa.gov

Pharmacokinetic and Excretion Profiles in Organisms

Pharmacokinetic studies in mice have shown that chlordimeform and its metabolites are rapidly absorbed and eliminated, with no significant accumulation in tissues even after repeated administration. inchem.org Excretion is primarily through the kidneys, with the majority occurring within 24 hours. inchem.org The excretion pattern follows first-order kinetics and can be described by a two-compartment model. epa.gov

Plant Metabolism and Conjugation of Chlordimeform Hydrochloride

The metabolism of chlordimeform in plants, such as cotton, also involves degradation, although the rate and extent can vary. inchem.orginchem.org When applied to cotton leaves, a portion of the chlordimeform is absorbed, while the rest can volatilize from the leaf surface. inchem.orgoup.com

Metabolism within the plant involves the sequential hydrolysis of terminal groups, similar to the pathway observed in mammals. inchem.org Key metabolites identified in cotton plants include demethylchlordimeform, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine. inchem.orgoup.com Over time, the parent compound decreases while the proportion of metabolites, particularly the N-demethyl derivative, can persist for some time. inchem.orgoup.com

A significant aspect of chlordimeform metabolism in plants is the formation of polar conjugates. inchem.org This suggests that the metabolites are further processed and bound to natural plant components, a common detoxification mechanism in plants. inchem.orginchem.org There is little translocation of chlordimeform itself to untreated parts of the plant; any translocated radioactivity consists mainly of these polar conjugates. inchem.org

Degradation and Residue Formation in Agricultural Crops

The metabolic degradation of chlordimeform in plants follows a primary pathway involving sequential demethylation and hydrolysis. Studies on various crops, including cotton, apples, and rice, have elucidated this transformation process. The principal pathway begins with the hydrolytic cleavage of the parent compound. epa.gov

In metabolically active tissues, such as young bean leaves, the degradation of chlordimeform is more extensive compared to ripe fruits like apples and prunes, where metabolic breakdown is minimal. inchem.org The primary metabolites consistently identified across different plant species are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine. epa.govinchem.org For instance, in cotton plants treated with radiolabeled chlordimeform, radioactivity was detected in various parts at harvest, indicating systemic uptake and metabolism. inchem.org

| Crop/Plant Part | Identified Metabolites/Residues | Research Findings | Citation |

| Cotton (Leaves, Stalks, Seed) | Chlordimeform, N-formyl-4-chloro-o-toluidine, 4-chloro-o-toluidine | At harvest, radioactivity from 14C-chlordimeform was found in leaves (12.91 mg/kg), stalks (0.99 mg/kg), and seed (0.26 mg/kg). | inchem.org |

| Apples, Prunes | N-formyl-4-chloro-o-toluidine | Ripe fruits show minimal metabolic breakdown, with N-formyl-4-chloro-o-toluidine being the main observed metabolite. | inchem.org |

| Grape (Stems, Berries) | 4-chloro-o-toluidine | Residues of 4-chloro-o-toluidine were found in grape stems (0.02-0.3 ppm) and a mix of stems and berries (0.02-0.05 ppm). | nih.gov |

| Rice (Grains, Husks, Straw) | 4-chloro-o-toluidine | In experimental field applications, residual concentrations of 4-chloro-o-toluidine were detected in grains, straw, and soil. | nih.gov |

Bound Residues and Conjugate Characterization

A significant portion of pesticide residues in plants can become "bound" or "non-extractable," meaning they cannot be removed by conventional solvent extraction methods. These bound residues often consist of metabolites that have been incorporated into natural plant macromolecules such as lignin, cellulose, or starch. iupac.org In the case of chlordimeform, its metabolites can form conjugates, such as glucuronides or sulfates, which is a common detoxification pathway in biological systems. iarc.fr

Characterization of these bound residues and conjugates is complex. Analytical methods for total residue determination typically involve a harsh chemical hydrolysis step (e.g., with acid and/or base) to break down these conjugates and the parent compound into a single, analyzable molecule, which for chlordimeform and its metabolites is 4-chloro-o-toluidine. inchem.orginchem.org This approach allows for the quantification of the total terminal residue, although it does not differentiate between the parent compound, its free metabolites, and the conjugated forms. Studies on cotton have shown that a portion of the total residue exists in these non-extractable forms within the plant matrix. inchem.org

Environmental Degradation Pathways of this compound

The fate of this compound in the environment is governed by a combination of chemical and biological processes. These degradation pathways determine its persistence and potential for transport in different environmental compartments like water and soil.

Hydrolytic Transformation Kinetics

Chlordimeform is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions. inchem.org The rate of this chemical degradation is significantly influenced by pH and temperature. epa.gov In acidic conditions, the compound is relatively stable. pic.int However, as the pH increases, the rate of hydrolysis accelerates. The primary product of this hydrolytic degradation is N-formyl-4-chloro-o-toluidine. epa.gov

| pH | Temperature (°C) | Half-life | Citation |

| 7 | 30 | 42 hours | inchem.orgpic.int |

| 9 | 30 | 5 hours | inchem.orgpic.int |

| 5 | 20 | ~112 days (0.0062/day) | usda.gov |

| 7 | 20 | ~7.5 days (0.0924/day) | usda.gov |

| 9 | 20 | ~0.5 days (1.44/day) | usda.gov |

Photochemical Decomposition Processes

Sunlight and ultraviolet (UV) light can induce the decomposition of chlordimeform. inchem.org Experimental studies using silica (B1680970) gel plates showed that both sunlight and UV radiation caused degradation, with the major product being N-formyl-4-chloro-o-toluidine. inchem.org In these experiments, sunlight resulted in 12% decomposition over 10 hours, while UV light caused 25% decomposition in 20 hours. inchem.org In the atmosphere, chlordimeform that exists in the vapor phase is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 0.2 days. fao.org Photohydrolysis in water has also been found to produce metabolites such as bis 4-(N,N-dimethyl-N-'o-tolyl formamidine) ether. epa.gov

Microbial Degradation and Bioremediation Potential

Microorganisms play a key role in the breakdown of chlordimeform in the environment, particularly in soil. inchem.org A variety of bacteria, actinomycetes, and fungi have been shown to degrade chlordimeform in laboratory cultures. inchem.orginchem.org The metabolic pathway varies between microbial species; most bacteria and fungi primarily produce N-formyl-4-chloro-o-toluidine, whereas actinomycetes like Streptomyces griseus can further metabolize it to 4-chloro-o-toluidine. inchem.org Studies have confirmed that chlordimeform biodegrades in soil, although the process can be slow under anaerobic conditions. fao.orgnih.gov

The ability of these microorganisms to break down the compound forms the basis for bioremediation, a process that uses biological systems to clean up contaminated environments. nih.govprojectguru.in Research has explored the use of specific bacterial strains, such as Bacillus sp., Acinetobacter sp., and Rhodococcus rhodochrous, in mixed cultures for the effective degradation of chlordimeform. researchgate.net

Decomposition in Different Environmental Compartments

The degradation of chlordimeform varies depending on the environmental matrix.

Soil: Chlordimeform is considered to have moderate mobility in soil. fao.org Its persistence is influenced by soil type and conditions. Under aerobic conditions in loam, sandy loam, silt loam, and clay loam soils, chlordimeform has been shown to dissipate with a half-life of less than 60 days. epa.gov Degradation products identified in soil include N-dimethylchlordimeform and chloro-o-formotoluidide. fao.org The interaction with soil components, such as clay minerals, can also influence its stability and degradation pathway. csic.espsu.edu

Water: Due to its susceptibility to hydrolysis, chlordimeform is not expected to persist in most water systems. herts.ac.uk Its degradation is faster in neutral and alkaline waters. inchem.org Runoff from treated agricultural sites could potentially transport residues, primarily adsorbed to sediment particles. epa.gov

Toxicological Research on Chlordimeform Hydrochloride and Its Metabolites

General Toxicological Profiles in Experimental Models

Acute and Sub-chronic Systemic Toxicity Assessments

The acute toxicity of chlordimeform (B52258) hydrochloride has been evaluated in several experimental animal models. In rats, the oral lethal dose 50 (LD50) has been reported to be between 305 and 340 mg/kg of body weight. pic.intinchem.org For mice, the oral LD50 is 220 mg/kg. inchem.org The dermal LD50 in rats is approximately 640 mg/kg, while for rabbits, it is greater than 4000 mg/kg. pic.intinchem.org General signs of acute toxicity observed in rats include hyperactivity, difficulty breathing, muscle weakness, tremors, and convulsions. inchem.org

Sub-chronic toxicity studies have also been conducted. In a 30-day study on rats, effects such as nervousness and excitability followed by decreased activity were observed at the lowest dose tested (less than 25 mg/kg). pic.int These effects were generally reversible, with recovery occurring within a few hours after dosing. pic.int

Interactive Table: Acute Toxicity of Chlordimeform Hydrochloride in Experimental Animals

| Species | Sex | Route of Administration | LD50 (mg/kg body weight) | Reference |

|---|---|---|---|---|

| Rat | Male | Oral | 305 | inchem.org |

| Rat | Male | Oral | 325 | inchem.org |

| Rat | Female | Oral | 330 | inchem.org |

| Rat | Male | Intravenous | 95 | inchem.org |

| Rat | - | Dermal | ~4000 | inchem.org |

| Rat | - | Dermal | 640 | pic.int |

| Mouse | Male/Female | Oral | 220 | inchem.org |

| Rabbit | - | Dermal | >4000 | inchem.org |

Chronic Toxicity and Long-term Exposure Effects in Animals

Long-term exposure to chlordimeform has been investigated in chronic toxicity studies. In a two-year feeding study with rats, the no-observed-effect level (NOEL) was determined to be 0.1 mg/kg (2 ppm), with the formation of methemoglobin being a noted effect. pic.int For dogs, the NOEL was 250 ppm. pic.int Chronic studies in both rats and dogs showed similar effects. pic.int

Carcinogenicity has been a significant concern with chlordimeform. Studies in mice have shown that chlordimeform is positive for carcinogenicity, leading to an increase in hemangiosarcomas and hemangiomas in both males and females. pic.int However, carcinogenicity studies in rats have produced conflicting results. inchem.org While some metabolites of chlordimeform, such as N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine, have been found to be mutagenic, chlordimeform itself has generally tested negative in mutagenicity assays. pic.int

Mechanisms of Action and Biochemical Interactions

Interference with Amine-Mediated Control Systems

A primary mechanism of action for chlordimeform involves its interference with amine-mediated control systems in the nervous and endocrine systems. nih.govherts.ac.ukherts.ac.uk It is known to interact with octopamine (B1677172) receptors in invertebrates, which are analogous to adrenergic receptors in vertebrates. researchgate.net In the American cockroach, chlordimeform has been shown to block the stimulation of adenylate cyclase by octopamine in the central nervous system. nih.gov This disruption of octopamine signaling is a key factor in its insecticidal and acaricidal activity.

Monoamine Oxidase Inhibition and Neurotransmitter Regulation

Chlordimeform and its metabolites have been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.govepa.govnih.gov Inhibition of MAO leads to an accumulation of these biogenic amines in the brain. nih.govepa.gov In vivo studies in rats have demonstrated that chlordimeform causes a buildup of 5-hydroxytryptamine (serotonin) and, to a lesser extent, norepinephrine in the brain. nih.gov This alteration in neurotransmitter levels can, in part, be attributed to the inhibition of MAO. inchem.org However, some research suggests that MAO inhibition may not be the primary factor in the acute toxicity of chlordimeform, as it is considered a relatively weak MAO inhibitor. inchem.org

Cardiovascular Systemic Effects and Associated Mechanisms

Chlordimeform administration has been shown to produce significant cardiovascular effects. In rabbits, it has been observed to cause hypotension. nih.gov Studies in anesthetized postweanling rats demonstrated that intravenous administration of chlordimeform produced profound acute effects on heart rate, arterial blood pressure, and the electrocardiogram. nih.gov These effects included both acute changes and persistent delayed effects on heart rate and blood pressure. nih.gov The cardiovascular collapse observed in some cases of chlordimeform poisoning is thought to result primarily from a peripheral local anesthetic-like effect of the compound. epa.gov

Cellular and Molecular Targets of this compound Toxicity

The toxic effects of this compound are multifaceted, involving several cellular and molecular targets. A primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts the mitochondrial electron transport chain and leads to a decrease in cellular energy production. smolecule.com This disruption of energy metabolism can have widespread consequences for cellular function.

Another significant molecular target is the enzyme monoamine oxidase (MAO). smolecule.com Chlordimeform and its metabolites act as inhibitors of MAO, an enzyme crucial for the breakdown of neurotransmitters such as norepinephrine and dopamine. smolecule.comepa.gov Inhibition of MAO leads to an accumulation of these neurotransmitters, disrupting nervous system function. smolecule.com This is believed to contribute to some of the observed toxicological symptoms.

Furthermore, chlordimeform has been shown to have a direct depressant effect on cardiac and vascular muscle, which can induce a hypotensive state. pic.int Studies have also indicated that chlordimeform can influence macromolecular synthesis. In vitro studies using HeLa cells demonstrated that at very high concentrations, RNA synthesis was reduced. pic.int The metabolites of chlordimeform, particularly 4-chloro-o-toluidine, have been shown to bind covalently to cellular macromolecules, including DNA and proteins, which is a key step in the process of chemical carcinogenesis. iarc.fr

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound and its metabolites have been extensively evaluated through a variety of in vitro and in vivo assays.

In vitro studies on chlordimeform have yielded largely negative results for genotoxicity. Chlordimeform did not induce unscheduled DNA synthesis (UDS) in either rat hepatocytes or human fibroblasts. inchem.org In contrast, its metabolite, 4-chloro-o-toluidine, did show a slight to moderate dose-related increase in UDS in rat hepatocytes. inchem.org

In bacterial mutagenicity assays using various strains of Salmonella typhimurium (Ames test), chlordimeform was found to be non-mutagenic. pic.int However, its metabolite, 4-chloro-o-toluidine, has shown mutagenic activity in some bacterial test systems. pic.int Another metabolite, N-formyl-4-chloro-o-toluidine, was generally negative, although a weak positive response was noted in one instance. pic.int

Cell transformation assays, which assess the potential of a chemical to induce cancer-like changes in cultured cells, have shown that both chlordimeform and 4-chloro-o-toluidine can induce cell transformation in BALB/c 3T3 mouse cells. iarc.frinchem.org

| Test System | Compound | Result |

| Unscheduled DNA Synthesis (Rat Hepatocytes) | Chlordimeform | Negative inchem.org |

| Unscheduled DNA Synthesis (Rat Hepatocytes) | 4-chloro-o-toluidine | Positive inchem.org |

| Salmonella Mutagenicity Assay | Chlordimeform | Negative pic.int |

| Salmonella Mutagenicity Assay | 4-chloro-o-toluidine | Positive pic.int |

| Cell Transformation (BALB/c 3T3 cells) | Chlordimeform | Positive inchem.org |

| Cell Transformation (BALB/c 3T3 cells) | 4-chloro-o-toluidine | Positive iarc.fr |

In vivo studies have been conducted to assess the mutagenic potential of chlordimeform in whole organisms. In a dominant lethal assay in mice, where males were treated with chlordimeform and mated with untreated females, there was no evidence of dominant lethal effects, suggesting it does not cause heritable genetic damage in this model. pic.int

Similarly, an in vivo bone marrow assay in Chinese hamsters, which examines chromosomal damage in bone marrow cells, did not demonstrate a mutagenic potential for chlordimeform. inchem.org

Studies examining the effects of chlordimeform on chromosomes have generally not found evidence of significant damage. There was no evidence of chromosome aberrations in the metaphase chromosomes of cultured peripheral lymphocytes exposed to chlordimeform. inchem.org

In an in vivo study with Chinese hamsters, chlordimeform was evaluated for its ability to induce chromatid-type and chromosome-type aberrations in bone marrow cells. inchem.org At the two highest dose groups, no aberrations were observed. A small number of chromosome-type aberrations were seen in the low dose group, but this was not dose-related and was significantly lower than the positive control. inchem.org

Regarding DNA synthesis, as mentioned previously, chlordimeform did not induce unscheduled DNA synthesis in in vitro assays with rat hepatocytes or human fibroblasts, indicating it does not directly trigger DNA repair mechanisms in these cell types. inchem.org

| Assay | Test System | Compound | Result |

| Dominant Lethal Assay | Mice | Chlordimeform | Negative pic.int |

| In Vivo Bone Marrow Cytogenetics | Chinese Hamsters | Chlordimeform | Negative inchem.org |

| Chromosome Aberrations | Cultured Human Lymphocytes | Chlordimeform | Negative inchem.org |

Carcinogenicity Investigations

The carcinogenic potential of this compound and its primary metabolite, 4-chloro-o-toluidine, has been investigated in long-term animal studies.

Long-term dietary studies in mice have demonstrated that both chlordimeform and its metabolite, 4-chloro-o-toluidine, are carcinogenic, inducing a dose-related increase in malignant tumors. pic.intinchem.org The primary type of tumor observed was histologically characterized as a hemangioendothelioma, a malignancy of the blood vessel lining. pic.intinchem.org These tumors were found in various tissues, particularly in connective tissue. inchem.org

In one study, mice fed diets containing this compound for 24 months showed a dose-related increase in the incidence of these vascular tumors. pic.int Similarly, studies with 4-chloro-o-toluidine hydrochloride administered in the diet to mice also resulted in an increased incidence of hemangiosarcomas in the spleen and adipose tissue in both males and females. iarc.friarc.fr

In contrast to the findings in mice, carcinogenicity studies in rats have yielded conflicting results. pic.int Some long-term studies with chlordimeform in rats did not suggest a carcinogenic potential. inchem.org Similarly, studies conducted by the National Cancer Institute on 4-chloro-o-toluidine hydrochloride in rats did not find evidence of carcinogenicity. pic.intiarc.fr

| Species | Compound | Tumor Type | Result |

| Mouse | This compound | Hemangioendothelioma | Positive pic.intinchem.org |

| Mouse | 4-chloro-o-toluidine Hydrochloride | Hemangiosarcoma | Positive iarc.friarc.fr |

| Rat | Chlordimeform | - | Negative/Conflicting pic.intinchem.org |

| Rat | 4-chloro-o-toluidine Hydrochloride | - | Negative pic.intiarc.fr |

Role of Specific Metabolites in Carcinogenesis (e.g., 4-chloro-o-toluidine)

The carcinogenicity of chlordimeform is not attributed to the parent compound itself but rather to its metabolites, primarily 4-chloro-o-toluidine (4-COT). faa.govnih.gov Chlordimeform is metabolized in the body into several substances, including N-formyl-4-chloro-o-toluidine and 4-COT. faa.gov Research has demonstrated that both chlordimeform and these two principal metabolites are carcinogenic in mice. faa.gov

The International Agency for Research on Cancer (IARC) has classified 4-chloro-o-toluidine as "probably carcinogenic to humans (Group 2A)". nih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals and limited evidence in humans. nih.gov Epidemiological studies of workers occupationally exposed to 4-COT in chemical plants revealed a markedly high relative risk of bladder cancer. nih.govinchem.org In one cohort, the incidence rate for bladder carcinomas was found to be 73 times higher than expected. inchem.org

The proposed mechanism of carcinogenesis for 4-COT is similar to that of other aromatic amines. It involves metabolic activation within the body, leading to the formation of an N-hydroxy derivative. nih.govunirioja.es This reactive metabolite can then covalently bind to macromolecules, including DNA, forming DNA adducts. inchem.org The formation of these adducts is a critical step in the initiation of cancer. This binding has been observed in the liver DNA of rats and mice treated with 4-COT. inchem.org Furthermore, 4-chloro-o-toluidine has been shown to be mutagenic in various bacterial and mammalian cell test systems, indicating its ability to cause DNA damage. faa.govnih.govepa.gov

While chlordimeform itself is not considered mutagenic in bacteria, its metabolite 4-COT is. faa.govnih.gov The other major metabolite, N-formyl-4-chloro-o-toluidine, has also been found to be carcinogenic in mice. faa.gov

Histopathological Characterization of Neoplastic Lesions

The neoplastic lesions induced by chlordimeform and its metabolites exhibit distinct histopathological characteristics that vary by species.

In long-term feeding studies in mice, administration of chlordimeform, N-formyl-4-chloro-o-toluidine, or 4-chloro-o-toluidine resulted in a dose-related increase in malignant vascular tumors. faa.govnih.gov These tumors were histologically classified as malignant hemangioendotheliomas or hemangiosarcomas. faa.govinchem.orgnih.gov These are aggressive cancers originating from the endothelial cells that line blood vessels. The tumors were observed in multiple tissues, with a notable incidence in the spleen and adipose tissue of both male and female mice. nih.govnih.gov In contrast, long-term carcinogenicity studies in rats have been predominantly negative or conflicting, with most studies finding no significant increase in tumor incidence associated with the administration of chlordimeform or 4-chloro-o-toluidine. faa.govnih.govnih.gov

In humans, occupational exposure to 4-chloro-o-toluidine is strongly associated with cancer of the urinary bladder. inchem.org Histopathological examination of the tumors from affected workers identified them as urothelial carcinomas, which arise from the transitional epithelium lining the bladder. inchem.org

Table 1: Histopathological Findings in Carcinogenicity Studies

| Species | Compound Administered | Primary Neoplastic Lesion | Tissues Affected |

|---|---|---|---|

| Mouse | Chlordimeform, 4-chloro-o-toluidine, N-formyl-4-chloro-o-toluidine | Malignant Hemangioendothelioma / Hemangiosarcoma faa.govinchem.orgnih.gov | Spleen, Adipose Tissue, Other Vascularized Tissues nih.govnih.gov |

| Rat | Chlordimeform, 4-chloro-o-toluidine | No significant carcinogenic response observed faa.govnih.govnih.gov | Not Applicable |

| Human | 4-chloro-o-toluidine (occupational exposure) | Urothelial Carcinoma inchem.org | Urinary Bladder inchem.org |

Reproductive and Developmental Toxicity Studies

Effects on Reproductive Parameters and Fertility

Research indicates that chlordimeform can interfere with the endocrine system, affecting reproductive function. Studies have shown that chlordimeform can suppress the pre-ovulatory luteinizing hormone (LH) surge in female rats. epa.gov The LH surge is a critical hormonal event that triggers ovulation, and its disruption can impair fertility. epa.govhh-ra.org In male rats, chlordimeform has been found to induce alterations in endocrine regulation within the reproductive system. epa.gov

Some studies have pointed to direct effects on pregnancy outcomes. For instance, chlordimeform has been reported to cause the inhibition of implantation in rats. nih.gov

A multi-generation study in rats was conducted to assess broader effects on reproduction. In this study, while fertility and gestation indices were not affected, a reduction in the lactation index and decreased weaning weights of offspring were observed at the highest dose levels tested. inchem.org

Table 2: Findings from a Multi-Generation Rat Reproduction Study with Chlordimeform

| Reproductive Parameter | Finding |

|---|---|

| Fertility Index | Comparable to controls inchem.org |

| Gestation Index | Comparable to controls inchem.org |

| Live Birth Index | Comparable to controls inchem.org |

| Lactation Index | Reduced at high dose levels inchem.org |

| Offspring Weaning Weight | Depressed at high dose levels inchem.org |

Neurotoxicity and Neurobehavioral Effects

Central and Peripheral Nervous System Impacts

Maternal exposure to chlordimeform during gestation and lactation has been shown to cause lasting alterations in the serotonergic system of the offspring's brain, suggesting developmental neurotoxicity. unirioja.es

Neurobehavioral studies in mice have quantified some of the CNS effects. Acutely administered chlordimeform was found to decrease motor activity, specifically vertically directed rearing, to a greater extent than horizontal ambulation. nih.gov It also reduced the time male mice spent investigating a female, suggesting an impact on social behavior. nih.gov Furthermore, the compound was shown to produce conditioned flavor aversions. nih.gov

In the peripheral nervous system, chlordimeform has been reported to have a local anesthetic-like effect and can block neuromuscular transmission. mdpi.com

Table 3: Summary of Neurotoxic and Neurobehavioral Effects of Chlordimeform

| System | Effect | Mechanism/Observation |

|---|---|---|

| Central Nervous System (CNS) | Inhibition of Monoamine Oxidase (MAO) | Leads to accumulation of serotonin and norepinephrine in the brain. inchem.orgmdpi.com |

| Developmental Neurotoxicity | Maternal exposure alters serotonergic neurochemistry in offspring. unirioja.es | |

| Behavioral Changes (Mice) | Decreased rearing activity, reduced social investigation, conditioned flavor aversion. nih.gov | |

| Peripheral Nervous System (PNS) | Neuromuscular Blockade | Can block transmission at the neuromuscular junction. mdpi.com |

| Anesthetic-like Effect | Exhibits local anesthetic properties. mdpi.com |

Behavioral Alterations and Functional Observational Battery Assessments

This compound and its parent compound, chlordimeform, have been the subject of multiple studies to determine their effects on behavior and neurological function. Research utilizing Functional Observational Battery (FOB) assessments and other behavioral tests has revealed a distinct profile of neurotoxicity. The FOB is a series of noninvasive procedures designed to detect and quantify gross functional and behavioral deficits in animals following chemical exposure. findlaw.comcapes.gov.br

In comparative studies using a comprehensive FOB, chlordimeform was shown to induce a unique set of behavioral and physiological changes in Long-Evans hooded rats. nih.govoup.com Both male and female rats treated with chlordimeform exhibited effects on general activity levels in both home-cage and open-field environments, as well as alterations in equilibrium, central nervous system (CNS) excitability, and sensory responsiveness. nih.govoup.com A key differentiator in chlordimeform's profile was an increase in CNS excitability and enhanced responses to various stimuli, such as reactions to handling and reflex tests. nih.govoup.com Furthermore, only chlordimeform was observed to increase muscle tone, as measured by grip strength. nih.govoup.com Both chlordimeform and the carbamate (B1207046) carbaryl, used as a comparator, caused decreases in body weight and temperature. nih.gov The FOB was sensitive enough to identify the lowest effective dose of chlordimeform compared to other tests like motor activity and operant performance assessments. nih.gov

Studies in male mice have demonstrated specific behavioral alterations following acute administration of chlordimeform. nih.gov A notable effect was a dose-dependent decrease in the time spent investigating a female conspecific. nih.gov In terms of motor activity, chlordimeform was found to decrease vertically directed activity (rearing) to a greater extent than horizontally directed activity (ambulation). nih.gov The compound also induced conditioned flavor aversions. nih.gov General signs of toxicity observed in mice included restlessness and hyperreflexia, particularly affecting the head and forelimbs, which could progress to tremors and convulsions. inchem.org In cockroaches, chlordimeform, an octopamine receptor agonist, was shown to induce a significant increase in spontaneous walking. biologists.com

Research in avian species, specifically bobwhite quail chicks, also revealed significant behavioral effects. nih.gov Chicks fed diets containing chlordimeform ate less, weighed less, and exhibited altered behaviors in avoidance and open-field tests compared to control groups. nih.gov For instance, they traveled farther from a fright stimulus in an avoidance test and showed increased activity in an open-field test. nih.gov These behavioral changes were observed at concentrations significantly higher than those typically found in the environment after field applications. nih.gov

Table 1: Summary of Behavioral and Functional Observational Battery (FOB) Findings for Chlordimeform

| Test/Observation | Species | Observed Effect | Reference(s) |

|---|---|---|---|

| Functional Observational Battery (FOB) | |||

| General Activity (Home-cage & Open-field) | Rat | Affected | nih.gov, oup.com |

| CNS Excitability | Rat | Increased | nih.gov, oup.com |

| Reactions to Handling & Reflexes | Rat | Enhanced responses | nih.gov, oup.com |

| Muscle Tone (Grip Strength) | Rat | Increased | nih.gov, oup.com |

| Body Temperature | Rat | Decreased | nih.gov |

| Specific Behavioral Tests | |||

| Social Investigation (female conspecific) | Mouse | Decreased time spent | nih.gov |

| Motor Activity (Rearing vs. Ambulation) | Mouse | Greater decrease in rearing | nih.gov |

| Conditioned Flavor Aversion | Mouse | Induced | nih.gov |

| Avoidance Response (Fright stimulus) | Bobwhite Quail | Increased travel distance | nih.gov |

| Open-Field Activity | Bobwhite Quail | Increased | nih.gov |

| Spontaneous Walking | Cockroach | Increased | biologists.com |

Immunotoxicity Evaluations and Immunomodulatory Effects

The immunotoxic potential of chlordimeform has been investigated in various animal models, revealing its capacity to modulate immune responses. Studies have shown that chlordimeform can exert suppressive effects on the humoral immune system. inchem.orgresearchgate.net

In one key study, mice administered a single oral dose of chlordimeform experienced a significant suppression of the primary humoral immune response when the compound was given on the day of immunization with an antigen or two days afterward. inchem.org This immunosuppressive effect was observed at high dose levels. inchem.orgresearchgate.net Similar suppression of the humoral immune response following chlordimeform administration has been reported in other studies with mice. cabidigitallibrary.orgcabidigitallibrary.org

In addition to its immunosuppressive properties, chlordimeform has demonstrated anti-inflammatory and antipyretic actions. inchem.org It has been shown to reduce yeast-induced fever in rats. inchem.org The compound also antagonized both the early phase of carrageenan-induced hind-paw edema, which is mediated by histamine (B1213489) and 5-hydroxytryptamine, and the later phase, which is mediated by prostaglandins. inchem.org

Research in invertebrates has also touched upon the immunomodulatory effects of chlordimeform. In Drosophila melanogaster, exposure to sublethal concentrations of chlordimeform resulted in the upregulation of the Immune response 4 (IM4) gene, suggesting an alteration of the innate immune response. nih.gov Conversely, one study found that chlordimeform had no discernible effect on the encapsulation of parasitoid eggs, a specific cellular immune response in certain insects. researchgate.net

Table 2: Summary of Immunotoxicity and Immunomodulatory Research Findings for Chlordimeform

| Effect Category | Test System/Model | Finding | Reference(s) |

|---|---|---|---|

| Immunosuppression | |||

| Humoral Immune Response | Mouse | Significant suppression when dosed at time of immunization. | inchem.org, researchgate.net, cabidigitallibrary.org, cabidigitallibrary.org |

| Immunomodulation | |||

| Anti-inflammatory Action | Rat | Antagonized carrageenan-induced hind-paw edema. | inchem.org |

| Antipyretic Action | Rat | Reduced yeast-induced fever. | inchem.org |

| Innate Immune Gene Expression | Drosophila melanogaster | Upregulation of the IM4 gene. | nih.gov |

| Cellular Immune Response | Insect (parasitoid eggs) | No measurable effect on encapsulation. | researchgate.net |

Environmental Fate and Ecotoxicological Impact of Chlordimeform Hydrochloride

Environmental Persistence and Mobility

The environmental behavior of chlordimeform (B52258) hydrochloride is characterized by its relatively short persistence in soil and water, moderate mobility, and limited potential for atmospheric dispersion through volatilization.

Half-lives in Soil and Water Systems

Chlordimeform hydrochloride and its free base, chlordimeform, demonstrate rapid dissipation in the environment. Under aerobic conditions, both forms dissipate quickly in loam, sandy loam, silt loam, and clay loam soils, with half-lives generally reported to be less than 60 days. epa.govpic.int Some studies indicate a soil half-life of less than 40 days. epa.gov More specifically, research suggests that the half-life of chlordimeform in non-sterile soils is unlikely to exceed one month. inchem.org However, one report noted that while the residue of chlordimeform decreased rapidly after application, 10 percent remained detectable after 500 days. fao.org

In aquatic systems, the persistence of chlordimeform is highly dependent on the pH of the water. epa.govinchem.org It hydrolyzes readily in neutral to slightly alkaline solutions, which are typical conditions for many rivers and lakes, suggesting its half-life would be relatively short in such environments. inchem.org The rate of hydrolysis increases with higher pH and temperature. epa.govpic.int

Interactive Data Table: Half-Life of Chlordimeform

| Environment | Soil Type/Condition | Half-Life (t½) | Citation |

| Soil | Loam, Sandy Loam, Silt Loam, Clay Loam (Aerobic) | < 60 days | epa.govpic.int |

| Soil | General | < 40 days | epa.gov |

| Soil | Non-sterile | ≤ 1 month | inchem.org |

| Soil | Field Application (90% degradation) | < 500 days | fao.org |

| Water | pH-dependent | < 40 days | epa.gov |

Adsorption and Leaching Potential in Diverse Soil Types

The mobility of chlordimeform in soil is considered moderate. fao.org With an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 890, it has a tendency to bind to soil particles, which limits its movement. fao.org Consequently, chlordimeform is considered to have a low potential to leach through the soil profile, and the risk of groundwater contamination is thought to be low. epa.govpic.int Studies have found it to be relatively immobile in mulch and loam soils. pic.int

Despite the high water solubility of the hydrochloride salt, there appears to be little leaching from the application site in the soil. inchem.orgnih.gov However, while leaching is limited, residues may be transported from a treated site via run-off sediment. epa.govpic.int The process of sorption, where the pesticide binds to soil particles, retards its movement and can also protect it from degradation, potentially increasing persistence. fao.org

Volatilization and Atmospheric Dispersion

Volatilization of chlordimeform from soil surfaces is not considered a major dissipation pathway. fao.orginchem.org This is based on its measured vapor pressure of 3.6 × 10-4 mm Hg at 25°C. fao.org However, should chlordimeform enter the atmosphere in a vapor phase, it is expected to degrade relatively quickly. fao.org Its atmospheric fate is primarily determined by its reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 0.2 of a day. fao.org

Ecotoxicity to Non-Target Organisms

This compound exhibits moderate toxicity to a range of non-target aquatic and terrestrial organisms.

Toxicity to Aquatic Biota (Fish, Invertebrates, Molluscs)

Chlordimeform is classified as moderately toxic to both coldwater and warmwater fish species. epa.govpic.int It is also considered toxic to other aquatic organisms. ilo.org The hydrochloride salt form appears to be less toxic to aquatic life than the chlordimeform base; however, formulated end-use products can be more toxic than the active ingredients alone. pic.int For instance, some emulsifiable concentrate formulations are rated as highly toxic to coldwater fish. epa.gov

The compound is also moderately toxic to aquatic invertebrates and molluscs, such as shrimp and oysters. epa.govpic.int

Interactive Data Table: Acute Toxicity of Chlordimeform to Aquatic Organisms

| Species | Type | Endpoint (96-hr LC50) | Toxicity Classification | Citation |

| Rainbow Trout (Oncorhynchus mykiss) | Coldwater Fish | 13.2 mg/L | Moderately Toxic | pic.int |

| Channel Catfish (Ictalurus punctatus) | Warmwater Fish | 20.2 mg/L | Moderately Toxic | pic.int |

| Shrimp | Invertebrate | Not Specified | Moderately Toxic | epa.govpic.int |

| Oysters | Mollusc | Not Specified | Moderately Toxic | epa.govpic.int |

LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of a test population over a specified time period.

Impact on Terrestrial Organisms (Birds, Pollinators, Wildlife)

For terrestrial wildlife, chlordimeform is considered moderately toxic to birds. herts.ac.uk Specifically, emulsifiable concentrate formulations of chlordimeform have been shown to be slightly to moderately toxic to avian species. epa.govpic.int

Regarding pollinators, chlordimeform is reported to be relatively non-toxic to honey bees. pic.intinchem.org In studies examining both ingestion and contact, this compound showed low mortality rates for bees. inchem.org Another source confirms it is less toxic to honeybees compared to other organisms. herts.ac.uk

Bioaccumulation and Bioconcentration in Food Chains

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all environmental sources, including water, food, and sediment. It occurs when the rate of uptake of the substance exceeds the rate of its elimination (e.g., through metabolism or excretion). A related concept, bioconcentration, specifically refers to the accumulation of a substance from water alone, passing through the gills or skin of an aquatic organism. The potential for a chemical to bioconcentrate is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state.

Research findings indicate that chlordimeform has a limited potential to bioaccumulate in aquatic food chains. Comprehensive bioaccumulation studies have shown that aquatic organisms exhibit low uptake of chlordimeform. inchem.org Furthermore, when these organisms are transferred to clean water, they undergo rapid depuration, meaning they quickly eliminate the substance from their bodies. inchem.org

The Food and Agriculture Organization (FAO) of the United Nations has noted that based on an estimated octanol-water partition coefficient (Kow) of 0.11, the bioaccumulation of chlordimeform in aquatic organisms is expected to be moderate. fao.org However, this is a theoretical estimation, and available experimental studies suggest a low potential for accumulation. inchem.org One database suggests a "high potential for bio-concentration" but simultaneously classifies the BCF risk as "low" based on a low partition coefficient (LogP), highlighting the reliance on estimations in the absence of definitive experimental data. herts.ac.uk

Despite a thorough review of scientific literature and environmental databases, specific, empirically determined Bioconcentration Factor (BCF) values for this compound in fish, invertebrates, or other aquatic organisms were not identified. Therefore, a quantitative data table of BCF values cannot be presented. The available evidence consistently points toward a low likelihood of significant bioaccumulation or biomagnification in aquatic food webs due to low uptake and rapid elimination. inchem.org

Environmental Risk Assessment Methodologies

The environmental risk assessment for a pesticide like this compound is a systematic process designed to evaluate the likelihood of adverse effects on non-target organisms and ecosystems. researchgate.net This process is generally accepted by international scientific and regulatory bodies and is structured to provide a basis for regulatory decisions. researchgate.net The assessment framework consists of several key stages: hazard identification, exposure assessment, effects assessment, and risk characterization. rapaluruguay.org

A central methodology in modern environmental risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). iwlearn.net

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of the chemical that is expected to be found in various environmental compartments (water, soil, air) following its application according to the proposed use patterns. iwlearn.net The calculation of PEC values involves using environmental fate models that consider the chemical's properties, application rates, and its degradation and transport in the environment. pic.int

Predicted No-Effect Concentration (PNEC): This is the concentration of the substance below which unacceptable effects on organisms are unlikely to occur. fao.org The PNEC is derived from ecotoxicological data, such as the results of acute (e.g., LC50 - the concentration lethal to 50% of a test population) or chronic toxicity studies on various organisms (e.g., fish, invertebrates, algae). iwlearn.net To derive the PNEC, the lowest relevant toxicity value is divided by an assessment factor (also known as a safety factor). iwlearn.net This factor accounts for uncertainties in extrapolating from laboratory single-species tests to complex multi-species ecosystems, from short-term acute effects to long-term chronic effects, and for variations in sensitivity among different species. iwlearn.net The size of the assessment factor can range from 10 to 1000 or more, depending on the quality and quantity of the available ecotoxicological data. iwlearn.net

The final step is Risk Characterization , where the PEC is compared to the PNEC. iwlearn.net This is typically expressed as a risk ratio (PEC/PNEC). fao.orgpic.int

If the PEC/PNEC ratio is less than 1 , the risk is generally considered to be acceptable or low.

If the PEC/PNEC ratio is greater than 1 , it indicates a potential risk to the environment, suggesting that adverse effects could occur. fao.org An outcome greater than one may trigger the need for a more refined, higher-tier risk assessment with more specific data or the implementation of risk mitigation measures to reduce environmental exposure. pic.int

This tiered approach allows for a systematic and scientifically-grounded evaluation of the potential environmental risks posed by this compound. pic.int

Pest Resistance Development and Management Implications

Mechanisms of Acaricide and Insecticide Resistance to Chlordimeform (B52258) Hydrochloride

Resistance to chlordimeform hydrochloride in insects and acarids can develop through several mechanisms, primarily categorized as target site insensitivity and metabolic resistance. frontiersin.orgpjoes.com

Target Site Insensitivity: This form of resistance involves alterations in the pesticide's target site, reducing its binding affinity and rendering the pesticide less effective. frontiersin.orgpjoes.comnih.gov For this compound, the primary target is the octopamine (B1677172) receptor in the nervous system of arthropods. nih.govnih.gov It acts as an agonist, mimicking the action of octopamine, which is a key neurotransmitter and neurohormone in insects. researchgate.net This interaction disrupts normal nerve function. nih.gov Resistance can arise from mutations in the gene encoding the octopamine receptor, leading to a modified receptor structure that no longer effectively binds with this compound. nih.gov Additionally, this compound inhibits the enzyme monoamine oxidase (MAO), which is involved in the metabolism of biogenic amines like octopamine. nih.govnih.govsmolecule.com Inhibition of MAO leads to an accumulation of these amines, further disrupting nerve function. nih.govepa.gov Resistance could theoretically develop through mutations that make MAO less susceptible to inhibition by this compound.

Metabolic Resistance: This is a common mechanism where the pest develops an enhanced ability to detoxify the pesticide before it can reach its target site. frontiersin.orgpjoes.com This is typically achieved through the increased activity of detoxification enzymes. frontiersin.orgmbimph.com Key enzyme families involved in metabolic resistance include:

Cytochrome P450 monooxygenases (P450s): These enzymes are crucial in the oxidative metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgmbimph.com Increased P450 activity can lead to the rapid breakdown of this compound into less toxic metabolites. mbimph.comembrapa.br

Esterases: These enzymes hydrolyze ester bonds, a common feature in many insecticides. While chlordimeform itself is not an ester, some of its metabolites might be, or the enzymes could have broader substrate specificity. Elevated esterase activity has been implicated in resistance to various pesticides. frontiersin.orgnih.gov

Glutathione (B108866) S-transferases (GSTs): GSTs are involved in the conjugation of glutathione to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete. frontiersin.orgfrontiersin.org Increased GST activity can contribute to the detoxification of this compound or its metabolites. nih.gov

The table below summarizes the primary mechanisms of resistance to this compound.

| Resistance Mechanism | Description | Key Molecular Players |

| Target Site Insensitivity | Alterations in the molecular target of the pesticide, reducing its binding effectiveness. frontiersin.orgnih.gov | Octopamine receptors, Monoamine oxidase (MAO) nih.govnih.gov |

| Metabolic Resistance | Enhanced detoxification of the pesticide by enzymes before it reaches its target. frontiersin.orgmbimph.com | Cytochrome P450 monooxygenases, Esterases, Glutathione S-transferases frontiersin.orgmbimph.com |

Cross-Resistance Patterns with Other Chemical Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. researchgate.net The patterns of cross-resistance with this compound are complex.

Generally, there is no cross-resistance between different types of acaricides with different modes of action. chemicalbook.com Due to its unique mode of action targeting octopamine receptors, this compound was often effective against pests that had developed resistance to organophosphate and carbamate (B1207046) insecticides, which target the enzyme acetylcholinesterase. medkoo.comnih.gov

However, instances of cross-resistance have been observed. For example, some studies have reported cross-resistance between chlordimeform and certain pyrethroid insecticides. embrapa.br This could be due to shared metabolic resistance mechanisms, such as enhanced activity of cytochrome P450 monooxygenases that can detoxify both classes of compounds. embrapa.brnih.gov Conversely, evidence of negatively correlated cross-resistance has also been found, where pests resistant to one type of insecticide are more susceptible to another. scispace.com For instance, BHC-resistant rice stem borers showed some susceptibility to chlordimeform. scispace.com

The table below illustrates some observed cross-resistance patterns with this compound.

| Chemical Class | Cross-Resistance with this compound | Potential Mechanism |

| Organophosphates | Generally low to none. embrapa.brmedkoo.com | Different modes of action (Acetylcholinesterase vs. Octopamine receptors). nih.govnih.govresearchgate.net |

| Carbamates | Generally low to none. medkoo.comnih.gov | Different modes of action (Acetylcholinesterase vs. Octopamine receptors). nih.govnih.govresearchgate.net |

| Pyrethroids | Variable; some cases of cross-resistance reported. embrapa.br | Shared metabolic detoxification pathways (e.g., Cytochrome P450s). embrapa.brnih.gov |

| Organochlorines (e.g., BHC) | Evidence of negatively correlated cross-resistance in some species. scispace.com | Mechanisms not fully elucidated, but may involve different metabolic pathways. |

Synergistic Interactions in Pest Control Strategies

Synergism occurs when the combined effect of two or more pesticides is greater than the sum of their individual effects. umn.edu this compound has been shown to act as a synergist for several other classes of insecticides, most notably pyrethroids and organophosphates. embrapa.brumn.edu

The synergistic effect of this compound with pyrethroids was particularly important in managing pyrethroid-resistant strains of pests like Heliothis in cotton. umn.edu The combination of this compound and a pyrethroid could restore the efficacy of the pyrethroid against resistant populations. umn.edu The exact mechanism of this synergism is not fully understood but is thought to involve the inhibition of detoxification enzymes by this compound, allowing the pyrethroid to reach its target site in higher concentrations. embrapa.br

This compound also demonstrated synergistic effects when combined with organophosphate insecticides against certain pest strains. embrapa.br This synergism was variable depending on the specific organophosphate and the pest strain. embrapa.br For example, it was found to be more pronounced against susceptible strains in some cases. embrapa.br

The table below provides examples of synergistic interactions involving this compound.

| Interacting Chemical Class | Pest Species | Observed Effect | Reference |

| Pyrethroids | Heliothis spp. (Tobacco budworm) | Increased toxicity to pyrethroid-resistant strains. umn.edu | umn.edu |

| Organophosphates | Tobacco budworm | Variable synergism, sometimes greater in susceptible strains. embrapa.br | embrapa.br |

| Insect Growth Regulators (IGRs) | Culex quinquefasciatus (Southern house mosquito) | Enhanced efficacy of IGRs. nih.gov | nih.gov |

Role in Integrated Pest Management (IPM) Programs and Resistance Management

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. srvusd.net Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism. srvusd.net

This compound, due to its unique properties, played a specific role in IPM and resistance management strategies, particularly in cotton production. umn.eduevitachem.com

Ovicidal Activity: this compound is an effective ovicide, killing the eggs of certain pests like Heliothis. umn.edu This early-season application helped to keep pest populations below economic injury levels, reducing the need for later, broader-spectrum insecticide applications. umn.edu

Selectivity: It had little to no effect on beneficial insects and bees, which are crucial components of a healthy agroecosystem. umn.edu This selectivity made it compatible with biological control efforts within an IPM framework. However, some sources indicate it can be harmful to predaceous mites. cutm.ac.in

Resistance Management: Its primary role in resistance management was as a synergist and as a tool to control populations resistant to other insecticide classes. medkoo.comumn.eduevitachem.com By restoring the effectiveness of pyrethroids, it extended the useful life of this important class of insecticides. umn.edu The rotation of this compound with other insecticides having different modes of action was a key strategy to delay the development of resistance. chemicalbook.com

The use of this compound was part of a broader strategy that also included monitoring pest populations, using economic thresholds to determine the need for intervention, and conserving natural enemies. cutm.ac.indokumen.pub The withdrawal of this compound from the market necessitated the development of alternative strategies for managing pyrethroid resistance and controlling certain pest complexes. umn.edu

Analytical Methodologies for Chlordimeform Hydrochloride and Its Metabolites

Trace Analysis in Biological Matrices

Analysis of chlordimeform (B52258) hydrochloride in biological samples is essential for assessing human exposure and understanding its metabolic fate in animals.

Human urine is a primary matrix for biomonitoring chlordimeform exposure, as the parent compound and its metabolites are excreted through this pathway. researchgate.net A robust method for the simultaneous determination of chlordimeform and its main metabolites, including 4-chloro-o-toluidine, in human urine utilizes high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Sample preparation typically involves a solid-supported liquid/liquid extraction (SLE) for cleanup. The analytes are separated on a C18 column and detected using an electrospray ion source in positive mode with multiple reaction monitoring (MRM) for quantification. To counteract matrix effects, matrix-matched calibration curves are often employed.

For blood analysis, which is less common for non-persistent pesticides but still relevant in certain exposure scenarios, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. nih.gov Blood plasma or serum samples first require protein precipitation, often with an organic solvent like methanol. researchgate.net This is followed by extraction and derivatization steps to make the analytes amenable to gas chromatography. nih.gov An online gel permeation chromatography (GPC) system coupled with GC-MS/MS can be used for automated cleanup to remove macromolecules like fats and proteins, thereby enhancing sensitivity and reducing background interference. gcms.cz

Table 1: Analytical Methods for Chlordimeform Hydrochloride in Human Biological Samples

| Matrix | Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |

|---|---|---|---|---|---|

| Human Urine | HPLC-MS/MS | Solid-Supported Liquid/Liquid Extraction (SLE) | 0.3-0.6 ng/mL | 1.0-2.0 ng/mL | 89.1-108.4% |

| Human Blood | GPC-GC-MS/MS | Acetonitrile (B52724) Extraction, PSA/C18/MgSO4 cleanup, GPC cleanup | 0.03-4.4 µg/L | Not Specified | 70-120% |

The analysis of chlordimeform residues in animal-derived products is important for food safety. In a study determining chlordimeform and its metabolite 4-chloro-o-toluidine in honey, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. nih.gov The sample preparation involved dissolving the honey in a sodium hydroxide (B78521) solution followed by cleanup using a solid-phase extraction (SPE) column. nih.gov

For animal tissues, extraction methods need to be robust to handle complex matrices. While specific studies on chlordimeform in a wide range of tissues are limited, general pesticide residue analysis in muscle tissue often involves extraction with acetonitrile, followed by a cleanup step. For milk, a common approach is to dilute the sample with a solvent like acetonitrile, followed by centrifugation and evaporation of the organic extract.

Table 2: Analytical Method for Chlordimeform in Honey

| Matrix | Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |

|---|---|---|---|---|---|

| Honey | LC-MS/MS | Dilution with NaOH, Solid-Phase Extraction (SPE) | 2.5 µg/kg | 5 µg/kg | 75.8-114.3% |

Detection and Quantification in Environmental Samples

Monitoring this compound in the environment is key to understanding its distribution and persistence.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established technique for analyzing organochlorine pesticides like chlordimeform in soil and water. gcms.cznih.gov For soil samples, common extraction techniques include soxhlet, ultrasonic, or pressurized fluid extraction. googleapis.com Water samples are typically prepared using liquid-liquid extraction. gcms.cz Cleanup of the extracts is often necessary to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography with materials such as Florisil, alumina, or silica (B1680970). nemi.gov

Table 3: General Analytical Method for Organochlorine Pesticides in Environmental Samples

| Matrix | Analytical Technique | Sample Preparation | General Reporting Levels |

|---|---|---|---|

| Soil | GC-ECD | Soxhlet or Ultrasonic Extraction, GPC and/or Adsorption Chromatography Cleanup | 0.400 to 3.12 µg/kg |

| Water | GC-ECD | Liquid-Liquid Extraction, Adsorption Chromatography Cleanup | Low µg/L range |

For the analysis of pesticide residues in fruits and vegetables, multi-residue methods using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed. researchgate.netnih.govnih.gov A widely adopted sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. shimadzu.com This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step with the addition of salts like magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents such as primary secondary amine (PSA) to remove matrix components like organic acids and sugars. lcms.cz

Table 4: General Multi-Residue Methods for Pesticides in Fruits and Vegetables

| Matrix | Analytical Technique | Sample Preparation | General LOQs | General Recovery |

|---|---|---|---|---|

| Fruits and Vegetables | GC-MS/MS or LC-MS/MS | QuEChERS (Acetonitrile extraction, d-SPE cleanup) | <10 ng/g | 70-120% |

Advanced Chromatographic and Spectrometric Techniques

Modern analytical laboratories increasingly rely on advanced hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and thermally labile pesticides. lcms.cz The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent specificity, even in complex matrices like foodstuffs. lcms.cz This technique minimizes sample cleanup requirements and allows for the simultaneous quantification of a wide range of pesticides in a single run.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, especially for complex samples. shimadzu.com The MRM acquisition mode significantly reduces matrix interference, leading to lower detection limits. This is particularly advantageous for multi-residue analysis in challenging matrices such as various food products. shimadzu.com

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a detector like an ECD or a mass spectrometer provides a substantial increase in peak capacity and separation power compared to conventional GC. gcms.cz This technique involves two columns with different stationary phases connected by a modulator. It is highly effective for resolving target analytes from co-eluting matrix interferences in very complex samples like soil extracts. gcms.cz

Gas Chromatography with Various Detectors (e.g., ECD, MS/MS)

Gas chromatography (GC) has been a foundational technique for the analysis of chlordimeform and its metabolites. Due to the volatility of these compounds, GC provides effective separation. The selection of the detector is crucial for achieving the desired sensitivity and selectivity.

An alkali flame ionization gas-chromatographic method has been described for the determination of chlordimeform and three of its potential metabolites. inchem.org For halogenated compounds like chlordimeform, the Electron Capture Detector (ECD) offers high sensitivity. Methods utilizing GC-ECD have been employed for residue analysis in fruits, vegetables, and soil, with a reported detection limit of 0.05 mg/kg. nih.gov However, GC-ECD can be susceptible to matrix interference, which may lead to false positives in complex environmental samples. nih.gov

For greater specificity and confirmation, Mass Spectrometry (MS) is coupled with GC. Capillary gas chromatography-mass spectrometry has been successfully used to identify and monitor the main degradation products of chlordimeform, such as 4-chloro-o-toluidine and N-formyl-4-chloro-o-toluidine, in honey. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even higher selectivity and sensitivity by using multiple reaction monitoring (MRM) mode, which minimizes matrix effects and provides robust quantification at trace levels. dtu.dknih.gov This technique is particularly valuable for complex food and environmental samples where definitive identification is required. dtu.dkekb.eg

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For polar, non-volatile, or thermally unstable metabolites that are not well-suited for GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. ekb.egscioninstruments.comresearchgate.net This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

A specific LC-MS/MS method has been developed for the simultaneous determination of chlordimeform and its primary metabolite, 4-chloro-o-toluidine, in honey. nih.gov This method typically involves sample extraction and clean-up using solid-phase extraction (SPE). nih.gov Chromatographic separation is often achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water containing a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.gov Detection is performed by a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in MRM mode to ensure high selectivity and sensitivity. nih.govlcms.cz The specificity of MRM allows for accurate quantification even in complex matrices. lcms.cz

Thin-Layer Chromatography and Other Spectrophotometric Approaches

Before the widespread adoption of advanced spectrometric methods, Thin-Layer Chromatography (TLC) and spectrophotometry were commonly used for the analysis of chlordimeform.

TLC methods have been developed for determining chlordimeform residues in produce like cucumbers and apples, as well as in honey. nih.govnih.gov These methods often involve extracting the compound, spotting it on a silica gel plate, and developing the plate with a solvent mixture. nih.gov Visualization can be achieved by chemical reactions; for instance, after hydrolysis to 4-chloro-o-toluidine, the plate can be treated with reagents to produce a colored spot for qualitative or semi-quantitative estimation. nih.gov